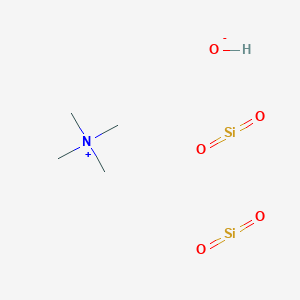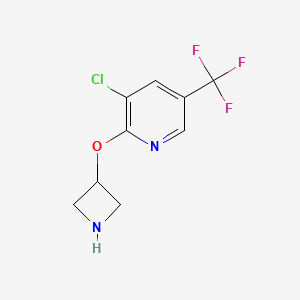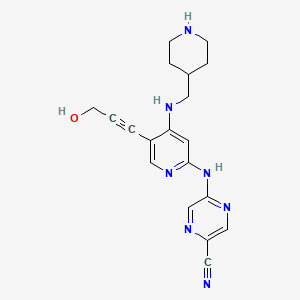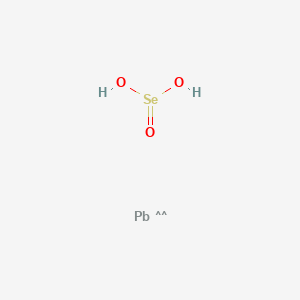
Dioxosilane;tetramethylazanium;hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxosilane;tetramethylazanium;hydroxide, also known as tetramethylammonium silicate, is a quaternary ammonium compound with the molecular formula C₄H₁₃NO₅Si₂. This compound is commonly encountered in the form of concentrated solutions in water or methanol. It is colorless in its pure form but may appear yellowish if impure. Tetramethylammonium silicate has a variety of industrial and research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
One of the earliest methods for preparing tetramethylammonium hydroxide involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. In this reaction, tetramethylammonium hydroxide is soluble, while potassium chloride is not, allowing for easy separation :
NMe4+Cl−+KOH→NMe4+OH−+KCl
Industrial Production Methods
Industrial production of tetramethylammonium hydroxide often involves the electrochemical method. In this process, tetramethylammonium chloride solution is subjected to electrolysis. The chloride ions migrate towards the anode and discharge to form chlorine gas, while the tetramethylammonium ions migrate towards the cathode, where they combine with hydroxide ions formed from the electrolysis of water to produce tetramethylammonium hydroxide .
化学反应分析
Types of Reactions
Tetramethylammonium hydroxide undergoes several types of chemical reactions, including:
Acid-Base Neutralization: Reacts with acids to form tetramethylammonium salts.
Decomposition: Decomposes upon heating to form dimethyl ether, trimethylamine, and water.
Substitution Reactions: In alkaline conditions, it can undergo SN2 reactions where hydroxide ions attack methyl groups, forming methanol.
Common Reagents and Conditions
Acids: Reacts with acids like hydrofluoric acid to form tetramethylammonium fluoride.
Heat: Decomposes at elevated temperatures to produce dimethyl ether and trimethylamine.
Alkaline Conditions: Undergoes substitution reactions in the presence of hydroxide ions.
Major Products
Tetramethylammonium Salts: Formed from neutralization reactions.
Methanol: Produced from substitution reactions.
Dimethyl Ether and Trimethylamine: Formed from thermal decomposition.
科学研究应用
Tetramethylammonium hydroxide has several scientific research applications, including:
Semiconductor Manufacturing: Used in the anisotropic etching of silicon and as a developer for photoresist materials.
Catalysis: Acts as a phase transfer catalyst in various organic reactions.
Analytical Chemistry: Employed in thermochemical cleavage for analytical purposes.
Nanotechnology: Used as a surfactant in the synthesis of iron nanoparticles to prevent aggregation.
作用机制
The mechanism of action of tetramethylammonium hydroxide involves its ability to act as a strong base and nucleophile. In alkaline conditions, it can perform SN2 attacks on methyl groups, leading to the formation of methanol. Additionally, it can abstract protons from methyl groups to form ylides, which subsequently react with water to produce methanol .
相似化合物的比较
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but lacks the hydroxide ion.
Tetraethylammonium Hydroxide: Similar quaternary ammonium compound with ethyl groups instead of methyl groups.
Uniqueness
Tetramethylammonium hydroxide is unique due to its strong basicity and ability to act as a nucleophile in various chemical reactions. Its applications in semiconductor manufacturing and nanotechnology highlight its versatility and importance in modern scientific research .
属性
分子式 |
C4H13NO5Si2 |
|---|---|
分子量 |
211.32 g/mol |
IUPAC 名称 |
dioxosilane;tetramethylazanium;hydroxide |
InChI |
InChI=1S/C4H12N.2O2Si.H2O/c1-5(2,3)4;2*1-3-2;/h1-4H3;;;1H2/q+1;;;/p-1 |
InChI 键 |
OJZGAAYNYKWGDQ-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C.[OH-].O=[Si]=O.O=[Si]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)
